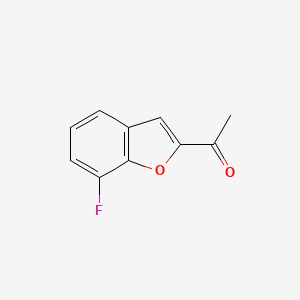

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one

描述

属性

IUPAC Name |

1-(7-fluoro-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGYNQPSBYMJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one, a benzofuran derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by a fluorine atom and a benzofuran ring, contributes to its interaction with various molecular targets, making it a promising candidate for pharmacological applications.

- Chemical Formula : C10H9F

- Molecular Weight : 164.18 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(=O)C1=CC2=C(O1)C(=CC=C2)F

The biological activity of this compound is primarily linked to its ability to modulate enzyme activities and influence cellular processes. Research indicates that this compound can induce apoptosis in cancer cells by increasing levels of reactive oxygen species (ROS), leading to programmed cell death .

Key Mechanisms:

- Pro-Oxidative Effects : The compound enhances ROS production, which is critical for triggering apoptosis in specific cancer cell lines .

- Enzyme Interaction : It exhibits binding affinity towards various enzymes and receptors, influencing metabolic pathways that are pivotal in cancer progression .

Anticancer Activity

Studies have demonstrated that this compound shows moderate inhibitory activity against human breast cancer MCF-7 cells. The compound's mechanism involves the induction of apoptosis through ROS elevation, which activates caspases involved in the apoptotic pathway .

Antimicrobial Properties

Benzofuran derivatives, including this compound, have been explored for their antibacterial and antifungal activities. Research indicates that they can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

The following table highlights several related compounds and their distinct biological activities:

| Compound Name | Structural Variation | Unique Features |

|---|---|---|

| 1-(7-Fluoro-1-benzofuran-2-yl)ethanamine | Ethyl amine instead of ethanone | Different biological activity due to amine group |

| 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid | Acetic acid instead of ethanone | Altered reactivity and potential applications |

| 2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid | Propanoic acid instead of ethanone | Variations in chemical properties |

The structural differences significantly influence the biological activities of these compounds, with this compound demonstrating unique pro-apoptotic effects due to its specific substitution pattern .

Study on Apoptosis Induction

A study conducted on K562 leukemia cells showed that exposure to this compound resulted in increased caspase activity after 12 hours of treatment, indicating its potential as an anticancer agent. The study highlighted the compound's ability to trigger mitochondrial pathways leading to apoptosis .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound exhibited significant inhibition zones against Gram-positive bacteria, supporting its potential as an antibacterial agent. The study emphasized the need for further exploration into its mechanism against various pathogens .

科学研究应用

Anticancer Activity

Research indicates that 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one exhibits significant anticancer properties. Its mechanism primarily involves the induction of apoptosis in cancer cells through the enhancement of reactive oxygen species (ROS) levels.

Key findings include:

- Apoptosis Induction : In studies involving human breast cancer MCF-7 cells, this compound demonstrated moderate inhibitory activity, leading to increased caspase activity and subsequent cell death through mitochondrial pathways .

- Mechanism of Action : The compound's pro-oxidative effects are crucial for triggering apoptosis. By elevating ROS levels, it activates caspases involved in the apoptotic pathway.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties:

- Bacterial Inhibition : Studies have shown that it can inhibit the growth of various Gram-positive bacteria, suggesting its potential as an antibacterial agent .

- Fungal Activity : Preliminary data indicate efficacy against certain fungal strains, warranting further exploration into its therapeutic applications in infectious diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural variations and unique features of related benzofuran derivatives:

| Compound Name | Structural Variation | Unique Features |

|---|---|---|

| 1-(7-Fluoro-1-benzofuran-2-yl)ethanamine | Ethyl amine instead of ethanone | Different biological activity due to amine group |

| 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid | Acetic acid instead of ethanone | Altered reactivity and potential applications |

| 2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid | Propanoic acid instead of ethanone | Variations in chemical properties |

The structural differences significantly influence the biological activities of these compounds. For instance, the unique substitution pattern of 1-(7-Fluoro-1-benzofuran-2-yl)ethanone contributes to its specific pro-apoptotic effects.

Study on Apoptosis Induction

A notable study conducted on K562 leukemia cells demonstrated that treatment with 1-(7-Fluoro-1-benzofuran-2-yl)ethanone resulted in increased caspase activity within 12 hours, indicating its potential as a therapeutic agent for leukemia .

Antimicrobial Efficacy Study

In another investigation focusing on antimicrobial properties, this compound exhibited significant inhibition zones against various bacterial strains, supporting its use in treating infections caused by resistant pathogens .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Biological Activity: O-Benzyl oxime ether derivatives of 2-acetylbenzofuran exhibit notable antimicrobial activity against Gram-positive bacteria, suggesting that functionalization at the acetyl group (e.g., oxime formation) is critical for bioactivity . In contrast, the parent fluorinated compound lacks reported biological data, highlighting the need for tailored derivatization.

- Steric and Solubility Considerations : Hydroxy and hydroxypropyl substituents (e.g., in 5-acetyl-6-hydroxy derivatives) may improve solubility via hydrogen bonding, whereas halogenated analogs (e.g., bromo, fluoro) prioritize stability and lipophilicity .

Non-Benzofuran Ethanone Analogues

Table 2: Comparison with Heterocyclic and Aromatic Ethanones

Key Observations :

- Structural Diversity: Fluorene-based ethanones (e.g., 1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one) exhibit planar aromatic systems suitable for supramolecular assembly, contrasting with the benzofuran core’s fused oxygen heterocycle .

- Catalytic Applications: Sulfur-containing ethanones (e.g., sulfanylidene derivatives) participate in ruthenium-catalyzed reactions, leveraging sulfur’s electron-deficient character, whereas fluorinated benzofurans may favor halogen-bonding interactions .

- Pharmacological Potential: Piperazine-linked ethanones demonstrate dual histamine H3 receptor binding and antioxidant activity, emphasizing the role of nitrogen-rich substituents in drug design—a feature absent in the target compound .

准备方法

Synthesis via Condensation of Salicylaldehyde Derivatives and Chloroacetone

One of the primary routes to synthesize 1-(benzofuran-2-yl)ethan-1-one derivatives, including fluoro-substituted analogs, is through the condensation of substituted salicylaldehydes with chloroacetone under basic conditions.

- Reaction Conditions : Dry acetone as solvent, potassium carbonate as base.

- Mechanism : The phenolic hydroxyl group of salicylaldehyde attacks chloroacetone, leading to cyclization and formation of the benzofuran ring with an acetyl substituent at the 2-position.

- Example : 2-Acetylbenzofuran was prepared by condensation of salicylaldehyde and chloroacetone in dry acetone with potassium carbonate.

For the 7-fluoro derivative, the starting salicylaldehyde would be 7-fluorosalicylaldehyde, enabling the fluoro substituent to be retained on the benzofuran ring.

Willgerodt–Kindler Rearrangement for Thioamide and Subsequent Hydrolysis

The Willgerodt–Kindler rearrangement is an important transformation used to functionalize methyl ketones into thioamides, which can then be hydrolyzed to corresponding acids or further modified.

- Procedure : Starting from 1-(benzofuran-2-yl)ethan-1-one, the reaction with sulfur and morpholine under basic conditions (morpholine acts as solvent and base) leads to thioamide formation.

- Solvent System : Use of deep eutectic solvents like K2CO3/glycerol reduces reaction temperature from 130 °C to 80 °C, providing a greener alternative.

- Outcome : The thioamide intermediate can be hydrolyzed to yield benzofuranyl acetic acid derivatives or further converted to ketones.

- Yields : Thioamide obtained with 66% yield after crystallization; hydrolysis yields up to 90% on gram scale.

This method is useful for modifying the acetyl group and can be adapted for fluoro-substituted benzofuran derivatives.

Palladium-Catalyzed Coupling and Cyclization Strategies

Palladium-catalyzed reactions have been employed to construct benzofuran cores and introduce functional groups.

- Sonogashira Coupling-Cyclization : Coupling of alkynes with halogenated phenols followed by cyclization yields benzofuran derivatives.

- Catalysts : Pd(PPh3)2(OAc)2 has shown effectiveness in some cases, especially when using alcohol substrates.

- Limitations : Attempts to use other bases or catalysts like Pd(AcO)2 or Na2CO3 were less effective.

- Yields : Reported yields of intermediates up to 88% in small scale; however, scale-up challenges reduce yields.

This approach is more complex but allows for diverse substitutions and functionalizations, potentially applicable to 7-fluoro derivatives.

Alkylation of Benzofuranyl Intermediates

Summary Table of Preparation Methods

Detailed Research Findings

- The condensation of 7-fluorosalicylaldehyde with chloroacetone under basic conditions is a straightforward route to the target compound, leveraging the phenol’s nucleophilicity and the electrophilic chloroacetone to form the benzofuran ring and acetyl group simultaneously.

- The Willgerodt–Kindler rearrangement provides a versatile approach to modify the acetyl group into thioamides and acids, with the use of K2CO3/glycerol deep eutectic solvent offering a greener and milder reaction environment, which could be advantageous for sensitive fluoro-substituted compounds.

- Palladium-catalyzed methods are valuable for constructing benzofuran cores with diverse substitutions but may require optimization for scale-up and substrate scope, especially for fluorinated substrates.

- Alkylation strategies allow further functionalization of the acetyl position, although their direct application to 7-fluoro derivatives needs experimental validation.

- Classical chloroacetylation followed by base-induced cyclization is a robust method for benzofuran synthesis and can be adapted for fluoro-substituted phenols to yield the desired ketone.

常见问题

Q. What are the recommended laboratory synthesis methods for 1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-one?

The synthesis typically involves multi-step reactions, including cyclization of fluorinated precursors under anhydrous conditions. Key steps may include Friedel-Crafts acylation or Suzuki-Miyaura coupling for benzofuran ring formation. Purification via column chromatography (silica gel, gradient elution) and characterization using / NMR and high-resolution mass spectrometry (HRMS) are critical for confirming purity and structure .

Q. How should researchers safely handle and store this compound given its hazard profile?

While specific GHS classifications vary, general precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding ignition sources. Storage should be in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Refer to Safety Data Sheets (SDS) for acute toxicity data (e.g., oral/dermal/inhalation hazards) and emergency protocols .

Q. What spectroscopic techniques are essential for structural confirmation?

- / NMR : Assigns proton and carbon environments, with -NMR resolving fluorine-specific interactions.

- HSQC/HMBC : Correlates - couplings to confirm connectivity, particularly for the fluorobenzofuran core .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions using SHELXL refinement .

Advanced Research Questions

Q. How can computational modeling predict reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculations optimize molecular geometry and simulate reaction transition states. Pairing these with experimental data (e.g., kinetic studies or NMR shifts) validates mechanistic hypotheses, such as electrophilic substitution at the benzofuran 2-position .

Q. What strategies resolve contradictions between theoretical and experimental electronic properties?

Discrepancies in dipole moments or frontier orbital energies (HOMO-LUMO gaps) can be addressed by:

Q. How does fluorine substitution at the 7-position influence intermolecular interactions in crystal packing?

Fluorine’s electronegativity enhances dipole-dipole interactions and C–H···F hydrogen bonding, as observed in X-ray structures. This stabilizes specific packing motifs, which can be analyzed using Mercury software to quantify contact distances and angles .

Q. What methodologies evaluate the compound’s biological activity in medicinal chemistry?

- In vitro assays : Screen for antimicrobial (MIC assays) or anticancer (cell viability via MTT) activity.

- Molecular docking : Predicts binding affinity to targets (e.g., kinases) using AutoDock Vina, validated by kinetic inhibition studies .

Q. How can reaction conditions be optimized to mitigate byproducts in large-scale synthesis?

Design of Experiments (DoE) approaches systematically vary parameters (temperature, catalyst loading). Techniques like in-situ FTIR monitor reaction progress, while GC-MS identifies byproducts for iterative optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。